N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide
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Overview
Description
N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. One common method includes the following steps:
Preparation of Oxalyl Chloride Solution: Oxalyl chloride is dissolved in an inert solvent such as dichloromethane.
Reaction with Amines: The oxalyl chloride solution is then reacted with 1-hydroxybutan-2-amine and 4-isopropylaniline under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxybutyl group may facilitate binding to enzymes or receptors, while the isopropylphenyl group can enhance hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N1-(1-hydroxybutan-2-yl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of an isopropyl group.
N1-(1-hydroxybutan-2-yl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorine atom on the aromatic ring.
N1-(1-hydroxybutan-2-yl)-N2-(4-ethylphenyl)oxalamide: Features an ethyl group on the aromatic ring.
Uniqueness
N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-12(9-18)16-14(19)15(20)17-13-7-5-11(6-8-13)10(2)3/h5-8,10,12,18H,4,9H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZKAIBMOQZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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